molecular formula C9H9NO2 B11920662 2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one

2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11920662
M. Wt: 163.17 g/mol
InChI Key: PYOMFIGHYXHKLD-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid, the intermediate product can be further oxidized using chromium trioxide in acetic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid is commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various substituted indanones, hydroxy derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific functional groups that confer distinct chemical and biological properties. Its combination of amino and hydroxy groups on the indanone core makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-amino-5-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H9NO2/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8,11H,4,10H2

InChI Key

PYOMFIGHYXHKLD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)O)N

Origin of Product

United States

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